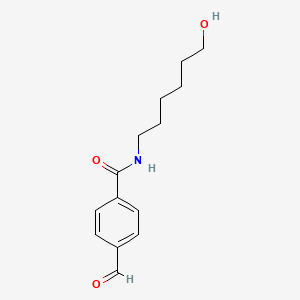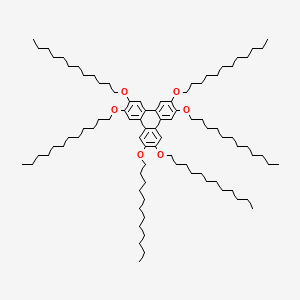
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene is a chemical compound known for its unique structural and electronic properties. It belongs to the class of discotic liquid crystals, which are characterized by their ability to form columnar mesophases.
準備方法
The synthesis of 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene typically involves multiple steps. One common method starts with the preparation of 2,3,6,7,10,11-hexahydroxytriphenylene, which is then alkylated with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
化学反応の分析
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
科学的研究の応用
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene has a wide range of scientific research applications:
Chemistry: It is used in the study of liquid crystalline materials and their phase behavior.
Biology: Its self-organizing properties make it useful in the development of biomimetic materials.
Industry: Used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用機序
The mechanism by which 2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene exerts its effects is primarily through its ability to self-organize into columnar mesophases. This self-organization is driven by π-π interactions between the aromatic cores and van der Waals interactions between the alkyl chains. These interactions lead to the formation of stable, ordered structures that are essential for its applications in organic electronics .
類似化合物との比較
2,3,6,7,10,11-Hexakis(dodecyloxy)triphenylene can be compared with other similar compounds such as:
2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene: Similar in structure but with longer alkyl chains, leading to different mesophase behavior.
2,3,6,7,10,11-Hexakis(4-formylphenyl)triphenylene: Contains formyl groups instead of alkoxy groups, which affects its electronic properties and reactivity.
2,3,6,7,10,11-Hexakis(dodecyloxy)benzene: Similar alkoxy substitution but on a benzene core instead of a triphenylene core, resulting in different self-organizing properties
特性
CAS番号 |
214958-05-1 |
|---|---|
分子式 |
C90H156O6 |
分子量 |
1334.2 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexadodecoxytriphenylene |
InChI |
InChI=1S/C90H156O6/c1-7-13-19-25-31-37-43-49-55-61-67-91-85-73-79-80(74-86(85)92-68-62-56-50-44-38-32-26-20-14-8-2)82-76-88(94-70-64-58-52-46-40-34-28-22-16-10-4)90(96-72-66-60-54-48-42-36-30-24-18-12-6)78-84(82)83-77-89(95-71-65-59-53-47-41-35-29-23-17-11-5)87(75-81(79)83)93-69-63-57-51-45-39-33-27-21-15-9-3/h73-78H,7-72H2,1-6H3 |
InChIキー |
CMZNGGWJRKCBKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


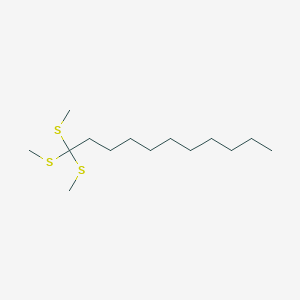
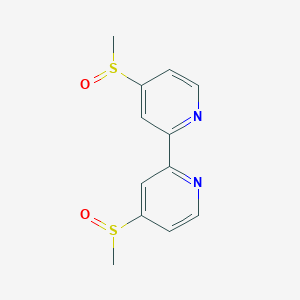
![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)

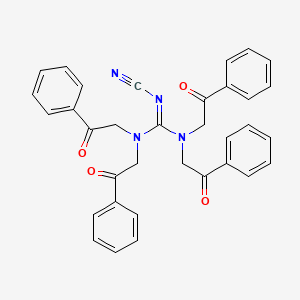
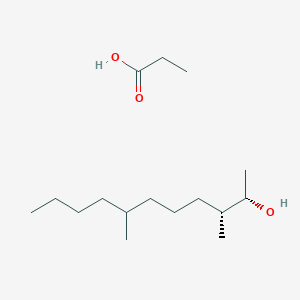
![Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-](/img/structure/B14243801.png)

![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
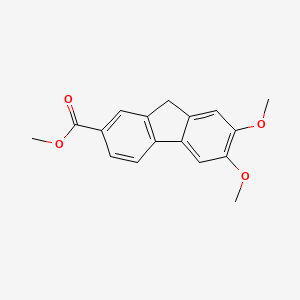
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
![N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine](/img/structure/B14243836.png)
